molecular formula C20H23N3O3S B2821637 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-ethylphenyl)acetamide CAS No. 1252824-62-6

2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-ethylphenyl)acetamide

Cat. No. B2821637
CAS RN: 1252824-62-6
M. Wt: 385.48
InChI Key: UZGRUVUQYDQUIU-UHFFFAOYSA-N
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Description

The compound “2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-ethylphenyl)acetamide” is a complex organic molecule. It contains a total of 53 atoms, including 25 Hydrogen atoms, 21 Carbon atoms, 3 Nitrogen atoms, 3 Oxygen atoms, and 1 Sulfur atom .


Molecular Structure Analysis

The molecule contains a total of 53 bonds, including 30 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 3 double bonds, 11 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 secondary amide (aliphatic), and 1 urea .

Scientific Research Applications

Synthesis and Pharmacological Properties

  • The compound has been synthesized as part of a broader investigation into pyrimidine derivatives. These derivatives, including the one , have been screened for anti-inflammatory and analgesic activities, with some showing promising results at specific dosages. Such compounds have been synthesized through condensation reactions involving isothiocyanatoketones and various amines, showcasing their structural versatility and potential in medicinal chemistry (Sondhi et al., 2009).

Anticancer Activity

  • A related compound, "N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide," synthesized through a series of reactions, demonstrated anticancer activity through in silico modeling studies targeting the VEGFr receptor. This indicates the potential of such compounds, including the one , in cancer research and therapy due to their ability to inhibit critical pathways involved in cancer progression (Sharma et al., 2018).

Imaging Applications

  • Pyrazolo[1,5-a]pyrimidineacetamides, a class of compounds related to the one , have been reported as selective ligands for imaging the translocator protein (18 kDa) with PET. Such compounds, designed with specific structural features including fluorine atoms, allow for labeling with fluorine-18, facilitating in vivo imaging applications (Dollé et al., 2008).

Dual Inhibition Properties for Antitumor Agents

  • Research into thieno[2,3-d]pyrimidines as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) has produced compounds with significant antitumor activity. These compounds, by virtue of their structural design, including variations similar to the specified compound, showcase the potential for the development of new antitumor agents with enhanced efficacy and specificity (Gangjee et al., 2009).

Antimicrobial and Antifungal Activity

  • Certain derivatives of pyrimidin-4-yl acetamide have shown appreciable growth inhibition against a variety of cancer cell lines, indicating their potential in developing new anticancer agents. The synthesis of these compounds involves attaching different aryloxy groups to the pyrimidine ring, demonstrating the chemical versatility and potential biomedical applications of such structures (Al-Sanea et al., 2020).

properties

IUPAC Name

2-(3-butyl-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl)-N-(3-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-3-5-10-22-19(25)18-16(9-11-27-18)23(20(22)26)13-17(24)21-15-8-6-7-14(4-2)12-15/h6-9,11-12,16,18H,3-5,10,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQPLISXFUSCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC(=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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